molecular formula C13H14O5 B2848944 Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate CAS No. 60943-40-0

Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate

Cat. No. B2848944
CAS RN: 60943-40-0
M. Wt: 250.25
InChI Key: QUKANMABXJIQRZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate, also known as ethyl 4-methoxyphenyl acetoacetate, is an organic compound that is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound has been extensively studied due to its versatile applications in the laboratory and the fact that it is relatively easy to synthesize.

Scientific Research Applications

1. Synthesis of Cyclobutene Derivatives

Yavari and Samzadeh‐Kermani (1998) explored the stereoselective synthesis of cyclobutene derivatives from ethyl 4-aryl-2,4-dioxobutanoates. This process, involving a Wittig reaction and ring-opening reactions, produces highly electron-deficient 1,3-dienes, which are significant in organic synthesis (Yavari & Samzadeh‐Kermani, 1998).

2. Route to 3-Alkyl-1-Aryl-1H-Pyrazole-5-Carboxylates

Ashton and Doss (1993) demonstrated a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates using ethyl 2,4-dioxooctanoate. Their study also involved the definitive assignment of structures through NOE difference experiments (Ashton & Doss, 1993).

3. Synthesis of Disease-Modifying Antirheumatic Drugs

Baba et al. (1998) studied the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a potential disease-modifying antirheumatic drug (DMARD). They prepared its metabolites to study their structures and pharmacological properties, noting that one of the metabolites showed an anti-inflammatory effect in an adjuvant arthritic rat model (Baba et al., 1998).

4. Production of Dicyanopyrazine and Biphenyl Carboxylate Derivatives

Moloudi et al. (2018) reported the formation of dicyanopyrazine and biphenyl carboxylate derivatives from ethyl 4-aryl-2,4-dioxobutanoates. These compounds are crucial for the development of new chemical entities (Moloudi et al., 2018).

5. Concise Synthesis of 1H-Pyrazoles

Patel et al. (1991) investigated the synthesis of ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates using ethyl 2,3-dioxobutanoate-2-arylhydrazones. This approach highlights a method for producing pyrazole derivatives, which are important in medicinal chemistry (Patel et al., 1991).

6. Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized compounds using ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates and evaluated their antimicrobial and antioxidant activities. This research contributes to the understanding of new compounds with potential pharmaceutical applications (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKANMABXJIQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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